(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine (S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1213896-50-4
VCID: VC2898762
InChI: InChI=1S/C8H9F3N2/c1-5(12)7-6(8(9,10)11)3-2-4-13-7/h2-5H,12H2,1H3/t5-/m0/s1
SMILES: CC(C1=C(C=CC=N1)C(F)(F)F)N
Molecular Formula: C8H9F3N2
Molecular Weight: 190.17 g/mol

(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine

CAS No.: 1213896-50-4

Cat. No.: VC2898762

Molecular Formula: C8H9F3N2

Molecular Weight: 190.17 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine - 1213896-50-4

Specification

CAS No. 1213896-50-4
Molecular Formula C8H9F3N2
Molecular Weight 190.17 g/mol
IUPAC Name (1S)-1-[3-(trifluoromethyl)pyridin-2-yl]ethanamine
Standard InChI InChI=1S/C8H9F3N2/c1-5(12)7-6(8(9,10)11)3-2-4-13-7/h2-5H,12H2,1H3/t5-/m0/s1
Standard InChI Key HFANFFHVMQXJOE-YFKPBYRVSA-N
Isomeric SMILES C[C@@H](C1=C(C=CC=N1)C(F)(F)F)N
SMILES CC(C1=C(C=CC=N1)C(F)(F)F)N
Canonical SMILES CC(C1=C(C=CC=N1)C(F)(F)F)N

Introduction

(S)-1-(3-(Trifluoromethyl)pyridin-2-yl)ethan-1-amine is a chiral organic compound with significant interest in chemical and pharmaceutical research. Its structure incorporates a trifluoromethyl group, which enhances its chemical stability and bioactivity. This compound is often studied for its potential applications in medicinal chemistry, particularly as a building block in drug development.

Molecular Formula and Weight

  • Molecular Formula: C8H9F3N2C_8H_9F_3N_2

  • Molecular Weight: 190.17 g/mol .

Structural Features

The compound consists of:

  • A pyridine ring substituted at the 2-position with an amine group and at the 3-position with a trifluoromethyl (CF3-CF_3) group.

  • A chiral center at the ethanamine group, giving rise to the (S)-stereoisomer.

IUPAC Name

The IUPAC name of the compound is (S)-1-(3-(trifluoromethyl)pyridin-2-yl)ethanamine .

Chemical Identifiers

  • InChIKey: TUMNSQSQHYBWQW-YFKPBYRVSA-N .

  • SMILES: CC@@HN .

Synthesis

The synthesis of (S)-1-(3-(trifluoromethyl)pyridin-2-yl)ethan-1-amine typically involves:

  • Starting Materials: Pyridine derivatives with appropriate functional groups.

  • Key Reactions: Introduction of the trifluoromethyl group via electrophilic or nucleophilic substitution, followed by enantioselective amination.

  • Chirality Control: Use of chiral catalysts or reagents to ensure the (S)-configuration.

Pharmacological Potential

The trifluoromethyl group enhances lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a promising scaffold for drug discovery .

Drug Development

This compound can serve as:

  • A precursor for synthesizing bioactive molecules.

  • A pharmacophore in designing inhibitors or modulators of specific enzymes or receptors.

Spectroscopic Techniques

Characterization involves:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Signals corresponding to aromatic and aliphatic protons.

    • 19F^19F-NMR: Diagnostic peaks for the trifluoromethyl group.

  • Mass Spectrometry (MS): Confirms molecular weight .

Crystallography

X-ray diffraction studies provide insights into the stereochemistry and intermolecular interactions of the compound.

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